(4-Methoxy-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester
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Overview
Description
(4-Methoxy-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester is an organic compound with the molecular formula C({12})H({11})F({3})O({4}) It is characterized by the presence of a methoxy group, a trifluoromethyl group, and an oxo-acetic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester typically involves the esterification of (4-Methoxy-3-trifluoromethylphenyl)oxo-acetic acid. One common method includes the reaction of (4-Methoxy-3-trifluoromethylphenyl)oxo-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxo group can yield the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions often require harsh conditions due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO({3})) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH({4})).
Substitution: Strong nucleophiles such as sodium hydride (NaH) or organolithium reagents.
Major Products:
Oxidation: Formation of (4-Methoxy-3-trifluoromethylphenyl)oxo-acetic acid derivatives.
Reduction: Formation of (4-Methoxy-3-trifluoromethylphenyl)hydroxy-acetic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxy-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester is utilized in several scientific research domains:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which (4-Methoxy-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
(4-Methoxyphenyl)oxo-acetic acid ethyl ester: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
(3-Trifluoromethylphenyl)oxo-acetic acid ethyl ester: Lacks the methoxy group, which can affect its solubility and reactivity.
(4-Methoxy-3-chlorophenyl)oxo-acetic acid ethyl ester: Substitution of the trifluoromethyl group with a chlorine atom changes its electronic properties and reactivity.
Uniqueness: The presence of both the methoxy and trifluoromethyl groups in (4-Methoxy-3-trifluoromethylphenyl)oxo-acetic acid ethyl ester imparts unique electronic and steric properties, making it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
ethyl 2-[4-methoxy-3-(trifluoromethyl)phenyl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-3-19-11(17)10(16)7-4-5-9(18-2)8(6-7)12(13,14)15/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMYSROQXJLABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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